Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-1-yl)benzoate
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Overview
Description
ETHYL 4-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE is a complex organic compound with a unique structure that includes fluorinated aniline, pyridyl, and imidazolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 4-fluoroaniline with ethyl oxalyl chloride to form ethyl 2-(4-fluoroanilino)-2-oxoacetate . This intermediate is then subjected to further reactions involving pyridyl and imidazolidinyl derivatives under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated aniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
ETHYL 4-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The fluorinated aniline and pyridyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-(4-FLUOROANILINO)-2-OXOACETATE
- ETHYL 4-[2-(4-FLUOROANILINO)-2-OXOETHOXY]-2-(4-FLUOROPHENYL)QUINOLINE-6-CARBOXYLATE
Uniqueness
ETHYL 4-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE is unique due to its combination of fluorinated aniline, pyridyl, and imidazolidinyl groups. This structure provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C27H25FN4O4S |
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Molecular Weight |
520.6 g/mol |
IUPAC Name |
ethyl 4-[4-[2-(4-fluoroanilino)-2-oxoethyl]-5-oxo-3-(2-pyridin-4-ylethyl)-2-sulfanylideneimidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C27H25FN4O4S/c1-2-36-26(35)19-3-9-22(10-4-19)32-25(34)23(17-24(33)30-21-7-5-20(28)6-8-21)31(27(32)37)16-13-18-11-14-29-15-12-18/h3-12,14-15,23H,2,13,16-17H2,1H3,(H,30,33) |
InChI Key |
YITHAFKYCAXCDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC=NC=C3)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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